3-(2,3-dimethoxybenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually benzofuran derivatives and substituted anilines. The key steps may include:
Amidation Reaction: The reaction between a benzofuran carboxylic acid and a substituted aniline in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Methoxylation: Introduction of methoxy groups on the benzene ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and amido groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-HYDROXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
- 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-CHLOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 3-(2,3-DIMETHOXYBENZAMIDO)-N-(2-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE may exhibit unique properties due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect its interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C25H22N2O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[(2,3-dimethoxybenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22N2O6/c1-30-19-13-7-5-11-17(19)26-25(29)23-21(15-9-4-6-12-18(15)33-23)27-24(28)16-10-8-14-20(31-2)22(16)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
AFQGEJBVGBHZQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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